1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol is a chemical compound with the molecular formula C11H15Br2NO and a molecular weight of 337.05 . This compound is characterized by the presence of a dibromophenyl group attached to an amino alcohol structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol involves several steps:
Synthetic Routes: The compound can be synthesized by reacting 3,4-dibromobenzylamine with 2-methylpropan-2-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules. Its unique structure allows for the formation of various derivatives.
Biology: The compound is used in biochemical research to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological pathways and its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol can be compared with similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound has a similar amino alcohol structure but lacks the dibromophenyl group, resulting in different chemical properties and reactivity.
2-Amino-2-methyl-1-propanol:
1-[(3,4-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol: This compound has a diphenylpropyl group instead of a dibromophenyl group, which affects its interactions and applications.
The uniqueness of this compound lies in its dibromophenyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H15Br2NO |
---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
1-[(3,4-dibromophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15Br2NO/c1-11(2,15)7-14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
GGUOJUFGDMKEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=C(C=C1)Br)Br)O |
Origin of Product |
United States |
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